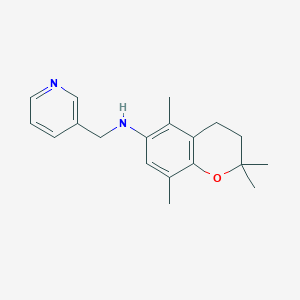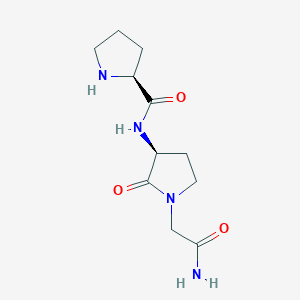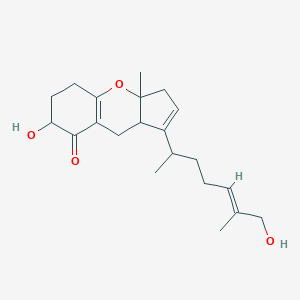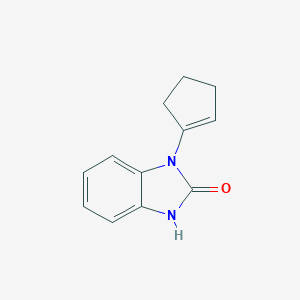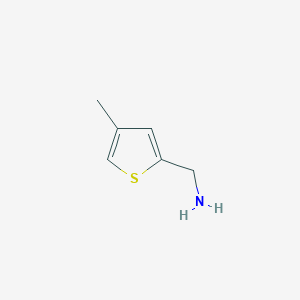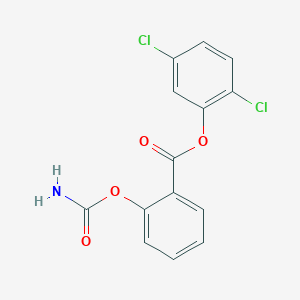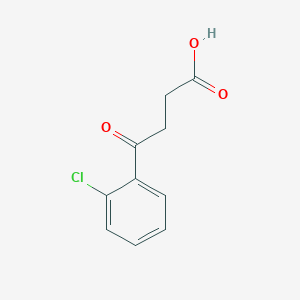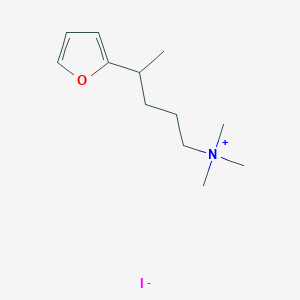
(4-(2-Furyl)pentyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Furyl)pentyl)trimethylammonium iodide, also known as Furamidine, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been found to possess antiparasitic, antitumor, and antiviral properties, making it a promising candidate for further investigation.
Mecanismo De Acción
(4-(2-Furyl)pentyl)trimethylammonium iodide exerts its antiparasitic and antitumor effects by binding to DNA and interfering with its replication. Specifically, (4-(2-Furyl)pentyl)trimethylammonium iodide binds to the minor groove of DNA, causing structural changes that prevent the binding of proteins required for replication and transcription.
Efectos Bioquímicos Y Fisiológicos
(4-(2-Furyl)pentyl)trimethylammonium iodide has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, studies have also shown that (4-(2-Furyl)pentyl)trimethylammonium iodide can cause mitochondrial dysfunction and oxidative stress in certain cell types, highlighting the need for further investigation into its potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-(2-Furyl)pentyl)trimethylammonium iodide has several advantages for laboratory experiments, including its low toxicity and ability to selectively target DNA. However, its relatively complex synthesis method and limited solubility in aqueous solutions can pose challenges for researchers.
Direcciones Futuras
Future research on (4-(2-Furyl)pentyl)trimethylammonium iodide could explore its potential as a treatment for other parasitic diseases, such as Chagas disease and leishmaniasis. Additionally, further investigation into its antitumor properties could lead to the development of new cancer therapies. Other potential directions for research could include the development of more efficient synthesis methods and the investigation of potential side effects in different cell types and animal models.
Métodos De Síntesis
(4-(2-Furyl)pentyl)trimethylammonium iodide can be synthesized through a multi-step process involving the reaction of 2-furaldehyde with pentylmagnesium bromide, followed by the reaction of the resulting alcohol with trimethylamine and iodomethane. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
(4-(2-Furyl)pentyl)trimethylammonium iodide has been extensively studied for its antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that (4-(2-Furyl)pentyl)trimethylammonium iodide inhibits the growth of the parasite by binding to its DNA and preventing replication. Further research has also explored the potential of (4-(2-Furyl)pentyl)trimethylammonium iodide as an antitumor agent, with promising results in preclinical models.
Propiedades
Número CAS |
102571-32-4 |
|---|---|
Nombre del producto |
(4-(2-Furyl)pentyl)trimethylammonium iodide |
Fórmula molecular |
C12H22INO |
Peso molecular |
323.21 g/mol |
Nombre IUPAC |
4-(furan-2-yl)pentyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H22NO.HI/c1-11(12-8-6-10-14-12)7-5-9-13(2,3)4;/h6,8,10-11H,5,7,9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
YXIAJNFBQVDDPB-UHFFFAOYSA-M |
SMILES |
CC(CCC[N+](C)(C)C)C1=CC=CO1.[I-] |
SMILES canónico |
CC(CCC[N+](C)(C)C)C1=CC=CO1.[I-] |
Sinónimos |
(4-(2-Furyl)pentyl)trimethylammonium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
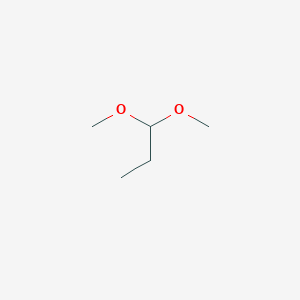
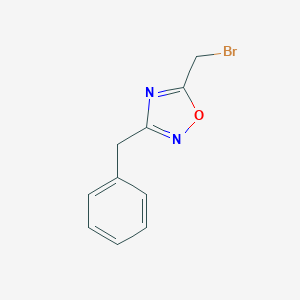
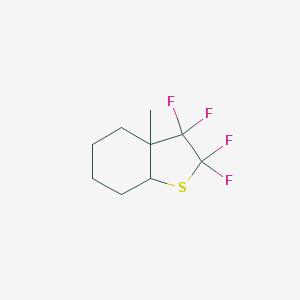
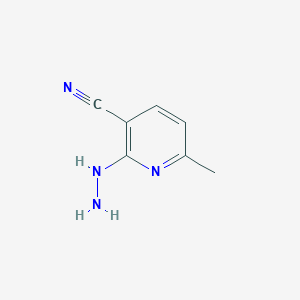
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
